Cas no 2228668-41-3 (tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate)
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate
- 2228668-41-3
- EN300-1894316
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- Inchi: 1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-7-17-13(10-20)12-6-4-5-11-9-18-19-14(11)12/h4-6,9,13,17H,7-8,10H2,1-3H3,(H,18,19)
- InChI Key: VTRMEJTWKRSIEV-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNC(C2C=CC=C3C=NNC=23)C1)=O
Computed Properties
- Exact Mass: 302.17427596g/mol
- Monoisotopic Mass: 302.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 70.2Ų
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894316-0.05g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 0.05g |
$1200.0 | 2023-09-18 | ||
| Enamine | EN300-1894316-0.1g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 0.1g |
$1257.0 | 2023-09-18 | ||
| Enamine | EN300-1894316-0.25g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 0.25g |
$1315.0 | 2023-09-18 | ||
| Enamine | EN300-1894316-0.5g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 0.5g |
$1372.0 | 2023-09-18 | ||
| Enamine | EN300-1894316-1.0g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1894316-2.5g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 2.5g |
$2800.0 | 2023-09-18 | ||
| Enamine | EN300-1894316-5.0g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1894316-10.0g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 10g |
$6144.0 | 2023-06-01 | ||
| Enamine | EN300-1894316-1g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 1g |
$1429.0 | 2023-09-18 | ||
| Enamine | EN300-1894316-5g |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate |
2228668-41-3 | 5g |
$4143.0 | 2023-09-18 |
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate
tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate, identified by the CAS number 2228668-41-3, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. Recent studies have highlighted its role in drug discovery, materials science, and as a building block for more complex molecular architectures.
The synthesis of tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination to construct this compound efficiently. These advancements have not only improved the yield but also enhanced the purity of the final product, making it more suitable for downstream applications.
Structurally, this compound features a piperazine ring substituted with an indazole moiety at the 7-position and a tert-butyl group at the 3-position. The indazole ring, known for its aromaticity and electronic properties, contributes to the compound's reactivity and selectivity in various chemical reactions. The tert-butyl group, on the other hand, provides steric bulk, which can influence the molecule's solubility and stability. These structural attributes make tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate a versatile platform for further functionalization.
In terms of applications, this compound has shown promise in medicinal chemistry. Its ability to act as a ligand in metalloenzyme inhibition studies has been explored in recent research. For instance, studies have demonstrated its potential as an inhibitor of certain kinases, which are key targets in cancer therapy. Additionally, its role as a fluorescent probe for bioimaging applications has been investigated, leveraging the photophysical properties of the indazole moiety.
The development of novel synthetic routes for tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate continues to be an active area of research. Scientists are focusing on green chemistry approaches to minimize environmental impact while maintaining high yields. For example, microwave-assisted synthesis has been employed to accelerate reaction times and reduce energy consumption during the preparation of this compound.
Moreover, computational studies have played a pivotal role in understanding the electronic and steric properties of this compound. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and reactivity patterns, aiding in the design of more efficient synthetic pathways and predicting its behavior in different chemical environments.
In conclusion, tert-butyl 3-(1H-indazol-7-yl)piperazine-1-carboxylate stands out as a valuable molecule with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and computational modeling, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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